1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, an acetyl group, and a phenyl-imidazo-thiazole moiety, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the acetyl group and the phenyl-imidazo-thiazole moiety. One common approach is the reaction of piperazine with an appropriate acyl chloride to introduce the acetyl group, followed by a subsequent reaction with phenyl-imidazo-thiazole derivatives under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.
Reduction: Reduction reactions might be employed to modify the compound's structure, leading to the formation of new derivatives.
Substitution: Substitution reactions can introduce different substituents onto the piperazine ring or the phenyl-imidazo-thiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, potentially leading to the discovery of new drugs or materials.
Biology: It may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.
Medicine: The compound's potential pharmacological properties make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: Its unique structure and reactivity could be exploited in the development of new industrial chemicals or processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it interacts with receptors, it could modulate signaling pathways by either activating or inhibiting the receptor.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets could include enzymes involved in inflammatory responses or cancer cell proliferation.
Receptors: The compound might interact with receptors involved in neurotransmission or immune responses.
Comparison with Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxyl group instead of the imidazo-thiazole moiety.
4-(1-Acetylpiperazin-1-yl)phenol: Another piperazine derivative with a phenol group.
Uniqueness: 1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14(24)21-7-9-22(10-8-21)18(25)11-16-13-26-19-20-17(12-23(16)19)15-5-3-2-4-6-15/h2-6,12-13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMXLJHMOGGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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